3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Photocleavage Activity
The compound has been explored for its DNA photocleavage activity. Sharma et al. (2015) synthesized a series of derivatives, including triazolo[4,3-a]pyrimidine compounds, and evaluated their DNA photocleavage properties. They found that some of these compounds were effective at converting the supercoiled form of DNA into the open circular form, suggesting potential applications in molecular biology and genetic engineering research (Sharma et al., 2015).
Anticancer Agents
Abdelhamid et al. (2016) synthesized various 3-heteroarylindoles, including compounds with a pyrimidinyl and triazolopyrimidin structure, and evaluated them as potential anticancer agents. They discovered that some of these compounds exhibited moderate to high anticancer activity, particularly against human breast carcinoma cell lines (Abdelhamid et al., 2016).
Antimicrobial Agents
Gomha et al. (2018) worked on the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds, including derivatives similar to the specified compound, showed potential as antimicrobial agents, with some demonstrating mild activities in their study (Gomha et al., 2018).
Antibacterial Activity
In a study by Khera et al. (2011), compounds related to triazolo[4,3-a]pyrimidine were synthesized and tested for antibacterial activity. They found that some derivatives, like compound 3e, were potent inhibitors of Gram-positive pathogens, outperforming drugs like Linezolid (Khera et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Based on the structure and the known activities of similar compounds, it is plausible that it may interact with its target protein, potentially inhibiting its function and leading to downstream effects .
Biochemical Pathways
If it indeed targets c-met kinase like its analogs, it could potentially affect pathways related to cell growth and survival .
Result of Action
If it acts similarly to its analogs, it could potentially inhibit cell growth and survival, particularly in cancer cells .
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10-11(2)22-16(18-15(10)24)19-20-17(22)25-9-14(23)21-8-7-12-5-3-4-6-13(12)21/h3-6H,7-9H2,1-2H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWPSDDOALSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.